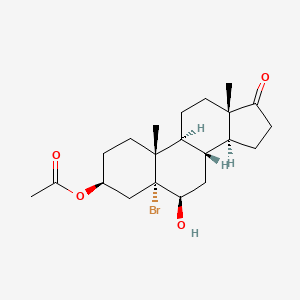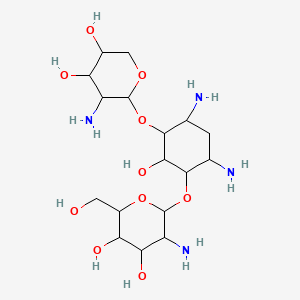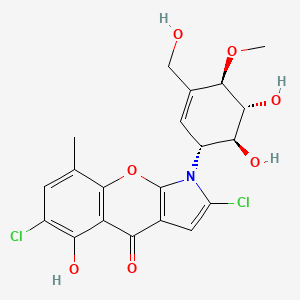
Pyralomicin 1a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyralomicin 1a is a natural product found in Nonomuraea spiralis with data available.
Aplicaciones Científicas De Investigación
Biosynthesis and Structural Analysis
Biosynthesis of Pyralomicin 1a : A study by (Kawamura et al., 1996) revealed that this compound's benzopyranopyrrole unit is derived from acetate, propionate, proline, and the cyclitol unit from glucose metabolites. The 4'-O-CH3 component originates from methionine's S-CH3 group.
Structural Determination : Another study by (Kawamura et al., 1996) conducted extensive NMR spectral analyses to determine the structures of pyralomicins, including 1a.
Genetic Insights : Flatt et al. (2013) identified the biosynthetic gene cluster for pyralomicins in Nonomuraea spiralis IMC A-0156. The cluster includes nonribosomal peptide synthetases and polyketide synthases, essential for forming the benzopyranopyrrole core unit and tailoring enzymes for modifications. Disruption of the N-glycosyltransferase gene abolished pyralomicin production, underscoring its significance in biosynthesis (Flatt et al., 2013).
Cyclitol Moiety Biosynthesis : Naganawa et al. (2002) focused on the biosynthetic pathway leading to this compound's cyclitol moiety. They discovered that 2-epi-5-epi-valiolone is a direct precursor, suggesting specific activation or a substrate-channeling mechanism in its transformation (Naganawa et al., 2002).
Absolute Configuration : The absolute configurations of this compound were determined through X-ray crystallographic analyses, providing critical insights into its structural properties (Kawamura et al., 1997).
Production and Taxonomy
Production and Isolation : Kawamura et al. (1995) reported on the production and isolation of pyralomicins, including this compound, from Actinomadura spiralis, highlighting its physico-chemical and biological properties (Kawamura et al., 1995).
Taxonomy and Producing Organism : Another work by Kawamura et al. (1996) described the taxonomy of Microtetraspora spiralis, the organism responsible for producing pyralomicins. This included an analysis of the strain's characteristics, contributing to a better understanding of the antibiotic's source (Kawamura et al., 1996).
Propiedades
Número CAS |
139636-03-6 |
|---|---|
Fórmula molecular |
C20H19Cl2NO7 |
Peso molecular |
456.3 g/mol |
Nombre IUPAC |
2,6-dichloro-1-[(1R,4R,5R,6S)-5,6-dihydroxy-3-(hydroxymethyl)-4-methoxycyclohex-2-en-1-yl]-5-hydroxy-8-methylchromeno[2,3-b]pyrrol-4-one |
InChI |
InChI=1S/C20H19Cl2NO7/c1-7-3-10(21)15(26)13-14(25)9-5-12(22)23(20(9)30-18(7)13)11-4-8(6-24)19(29-2)17(28)16(11)27/h3-5,11,16-17,19,24,26-28H,6H2,1-2H3/t11-,16+,17-,19-/m1/s1 |
Clave InChI |
JPPZZIRKTBZEAJ-JLBIYAHBSA-N |
SMILES isomérico |
CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3[C@@H]4C=C([C@H]([C@@H]([C@H]4O)O)OC)CO)Cl)O)Cl |
SMILES |
CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C=C(C(C(C4O)O)OC)CO)Cl)O)Cl |
SMILES canónico |
CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C=C(C(C(C4O)O)OC)CO)Cl)O)Cl |
| 139636-03-6 | |
Sinónimos |
pyralomicin 1a |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-chlorophenyl)-oxomethyl]-N-[4-(1-piperidinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B1230664.png)
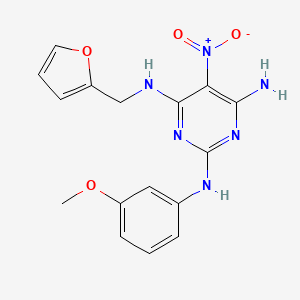

![6,9-Dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B1230671.png)
![5-[(Carbamimidoylthio)methyl]-2-(3-methylbutoxy)benzoic acid methyl ester](/img/structure/B1230673.png)
![2-(4-Chlorophenyl)-4-[(6-methyl-2-pyridinyl)aminomethylene]-5-oxo-2-oxazoline](/img/structure/B1230674.png)
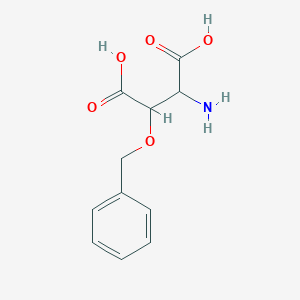
![[2-(3,4-Dimethylphenyl)-4-quinolinyl]-(1-piperidinyl)methanone](/img/structure/B1230678.png)

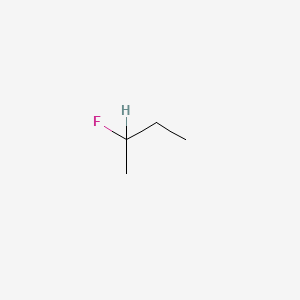
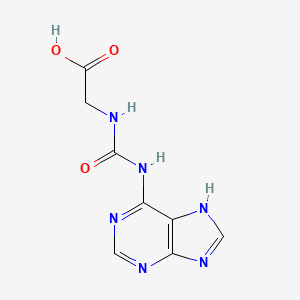
![[(2R)-2-benzoyloxy-3-carboxypropyl]-trimethylazanium](/img/structure/B1230687.png)
